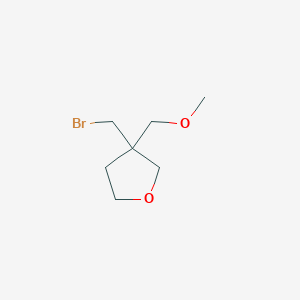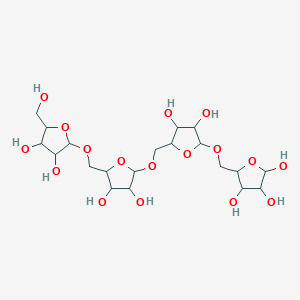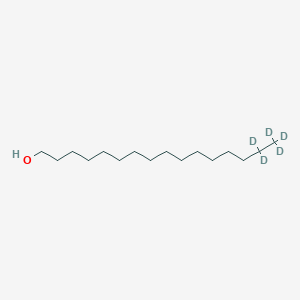
n-Hexadecyl-15,15,16,16,16-d5 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a stable isotope-labeled compound used in various scientific research applications . The compound is characterized by the presence of deuterium atoms at specific positions, which makes it useful in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexadecyl-15,15,16,16,16-d5 alcohol typically involves the reduction of palmitic acid or its derivatives. The process includes the following steps:
Reduction of Palmitic Acid: Palmitic acid is reduced using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to produce this compound.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound with high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of palmitic acid are reduced using deuterium gas in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexadecyl-15,15,16,16,16-d5 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexadecanoic acid (palmitic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol can lead to the formation of hexadecane.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Deuterium gas (D2), palladium on carbon (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hexadecanoic acid (palmitic acid)
Reduction: Hexadecane
Substitution: Various substituted hexadecyl derivatives
Applications De Recherche Scientifique
n-Hexadecyl-15,15,16,16,16-d5 alcohol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of fatty alcohols in biological systems.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of fatty alcohols in the human body.
Mécanisme D'action
The mechanism of action of n-Hexadecyl-15,15,16,16,16-d5 alcohol involves its interaction with biological membranes and enzymes. The deuterium-labeled compound is incorporated into lipid bilayers, affecting membrane fluidity and stability. It also interacts with enzymes involved in lipid metabolism, providing insights into the metabolic pathways and molecular targets .
Comparaison Avec Des Composés Similaires
n-Hexadecyl-15,15,16,16,16-d5 alcohol can be compared with other similar compounds such as:
1-Hexadecanol (Cetyl Alcohol): The non-deuterated form of this compound, commonly used in cosmetics and personal care products.
Stearyl Alcohol: An 18-carbon fatty alcohol used in similar applications but with a longer carbon chain.
Oleyl Alcohol: An unsaturated fatty alcohol with a double bond, used in the production of surfactants and lubricants.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for research applications that require precise tracking and analysis of metabolic processes.
Propriétés
Formule moléculaire |
C16H34O |
|---|---|
Poids moléculaire |
247.47 g/mol |
Nom IUPAC |
15,15,16,16,16-pentadeuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2 |
Clé InChI |
BXWNKGSJHAJOGX-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCO |
SMILES canonique |
CCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12312678.png)
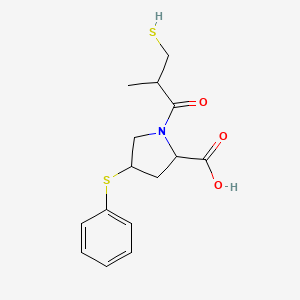
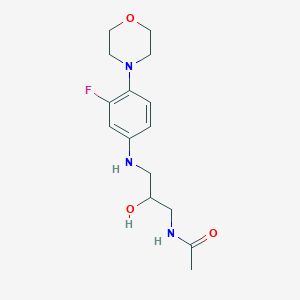
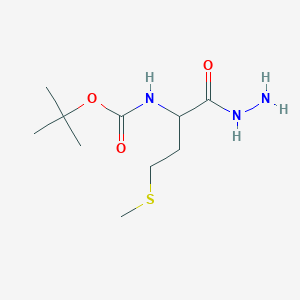
![1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid](/img/structure/B12312694.png)
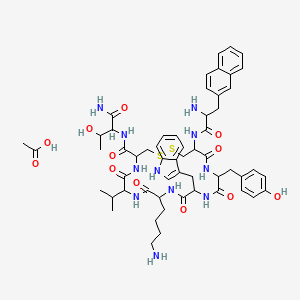
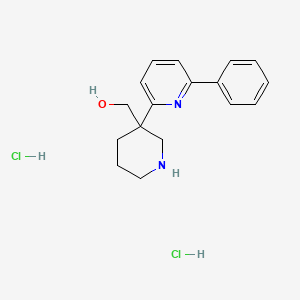

![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)
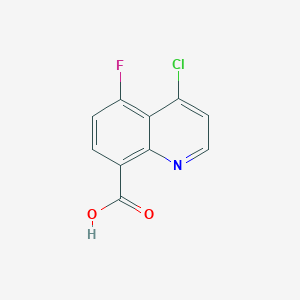
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)
